molecular formula C13H11N3O2 B11677560 N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11677560
M. Wt: 241.24 g/mol
InChI Key: JROVPEHJQHDYQV-DHDCSXOGSA-N
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Description

N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain pure N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydrazide group can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a pyridine ring.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-7-2-1-5-10(12)9-15-16-13(18)11-6-3-4-8-14-11/h1-9,17H,(H,16,18)/b15-9-

InChI Key

JROVPEHJQHDYQV-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)O

Origin of Product

United States

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